Isopropyl dihydrogen phosphate
Description
Significance of Alkyl Dihydrogen Phosphates in Chemical Systems
Alkyl dihydrogen phosphates, which are monoesters of phosphoric acid, represent a significant class of organophosphorus compounds. These molecules are structurally characterized by a central phosphorus atom bonded to a single alkoxy group and two hydroxyl groups. Their importance is rooted in their versatile chemical nature and their presence in fundamental biological processes. In biological systems, phosphates are integral to the structure of DNA and RNA, and they play a crucial role as energy carriers in the form of adenosine (B11128) triphosphate (ATP).
The amphiphilic nature of long-chain alkyl phosphates, possessing both a hydrophilic phosphate (B84403) head and a hydrophobic alkyl tail, allows them to self-assemble into structures like micelles and vesicles in aqueous solutions. researchgate.net This property makes them valuable in materials science and for applications such as drug delivery systems. Furthermore, their ability to act as buffers helps maintain stable pH levels, a critical function in both biological systems and laboratory settings. Industrially, various alkyl phosphates are utilized as surfactants, emulsifiers, corrosion inhibitors, and flame retardants. lookchem.comacs.org
Research Context of Isopropyl Dihydrogen Phosphate as a Model Monoester
Within the broader family of alkyl dihydrogen phosphates, this compound serves as a valuable model compound for research, particularly in the study of reaction kinetics and mechanisms. The reactivity of alkyl phosphate esters, especially during hydrolysis, is highly dependent on the structure of the alkyl group. Current time information in Bangalore, IN. Kinetic studies on a series of simple alkyl dihydrogen phosphates (including methyl, ethyl, isopropyl, and tert-butyl) have shown that their behavior varies significantly. Current time information in Bangalore, IN.
This compound's reactivity is intermediate between that of primary alkyl phosphates (like ethyl dihydrogen phosphate) and tertiary alkyl phosphates (like tert-butyl dihydrogen phosphate). Current time information in Bangalore, IN. For instance, under strong acid catalysis, the hydrolysis rate of primary alkyl phosphates is linearly related to the stoichiometric acid concentration, whereas for tertiary alkyl phosphates, it is proportional to the Hammett acidity function (H₀). Current time information in Bangalore, IN. this compound exhibits behavior that transitions between these two extremes, making it an ideal subject for investigating the subtle electronic and steric effects that govern reaction pathways, such as the shift between P-O and C-O bond cleavage during hydrolysis. Current time information in Bangalore, IN.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPQHRDVPBTVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
| Record name | ISOPROPYL ACID PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID40862720 | |
| Record name | Phosphoric acid, mono(1-methylethyl) ester | |
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Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue. | |
| Record name | ISOPROPYL ACID PHOSPHATE | |
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CAS No. |
1623-24-1, 76483-21-1 | |
| Record name | ISOPROPYL ACID PHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Monoisopropyl phosphate | |
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| Record name | Monoisopropyl phosphate | |
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| Record name | Phosphoric acid, 1-methylethyl ester | |
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| Record name | Isopropyl dihydrogen phosphate | |
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| Record name | Phosphoric acid, mono(1-methylethyl) ester | |
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| Record name | Phosphoric acid, mono(1-methylethyl) ester | |
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| Record name | Phosphoric acid, 1-methylethyl ester | |
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| Record name | Isopropyl dihydrogen phosphate | |
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| Record name | MONOISOPROPYL PHOSPHATE | |
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Synthetic Methodologies for Isopropyl Dihydrogen Phosphate
Direct Phosphorylation Approaches
Direct phosphorylation methods involve the reaction of isopropanol (B130326) with a pentavalent phosphorus reagent. These approaches are often straightforward but can be challenged by the formation of side products such as di- and tri-isopropyl phosphates.
Condensation Reactions with Phosphoric Acid Derivatives
The direct esterification of isopropanol with phosphoric acid (H₃PO₄) is a fundamental approach to producing isopropyl dihydrogen phosphate (B84403). This equilibrium-limited reaction typically requires forcing conditions, such as high temperatures or the removal of water, to drive the formation of the phosphate ester. The reaction can lead to the formation of P-O-C groups, creating phosphate esters. researchgate.net
To improve the efficacy and selectivity of this condensation, various promoters can be employed. Research has shown that nucleophilic bases, such as N-alkylimidazoles, can effectively promote the dehydrative condensation between alcohols and phosphoric acid. researchgate.net This method allows for the selective synthesis of phosphate monoesters under milder conditions than direct thermal condensation. researchgate.net The use of such promoters helps to activate the phosphoric acid and facilitates the nucleophilic attack by the alcohol.
| Reagent System | Promoter/Catalyst | Key Feature |
| Isopropanol + Phosphoric Acid | Thermal (high temp) | Basic condensation, equilibrium-limited. |
| Isopropanol + Phosphoric Acid | N-alkylimidazole / Tributylamine | Promotes dehydrative condensation, allowing for higher selectivity towards the monoester under milder conditions. researchgate.net |
Phosphorylation with Phosphorus Pentoxide
Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent and a highly reactive phosphorylating agent. nih.gov Its reaction with alcohols like isopropanol is vigorous and highly exothermic, leading to the formation of a mixture of phosphate esters. google.com The reaction typically yields a combination of the desired monoalkyl phosphate (MAP), the dialkyl phosphate (DAP), and residual phosphoric acid. google.com
For instance, the reaction of an alcohol with a combination of 85% phosphoric acid and P₄O₁₀ results in a product mix containing monoalkyl phosphate, dialkyl phosphate, and phosphoric acid. google.com While effective for phosphorylation, controlling the reaction to selectively yield the monoester is challenging due to the high reactivity of P₄O₁₀ and the pyrophosphate intermediates formed during the reaction. google.comprepchem.com
| Reactants | Key Characteristics | Typical Products |
| Isopropanol + P₄O₁₀ | Highly exothermic reaction. | Mixture of isopropyl dihydrogen phosphate, diisopropyl hydrogen phosphate, and polyphosphates. google.com |
| Alcohol + P₄O₁₀/H₃PO₄ | Avoids some disadvantages of using P₄O₁₀ alone, but still produces a mixture. | Monoalkyl phosphate (~66 mole %), dialkyl phosphate (~19 mole %), phosphoric acid (~15 mole %). google.com |
One-Pot Phosphorylation Procedures for Monoesters
To overcome the selectivity issues of classical direct phosphorylation, one-pot procedures have been developed to improve the yield of monoalkyl phosphates. researchgate.net One notable method involves the use of tetrabutylammonium (B224687) dihydrogen phosphate with trichloroacetonitrile (B146778) as a coupling agent in an organic solvent like acetonitrile. researchgate.netlookchem.com
This protocol is advantageous as it often avoids the formation of significant amounts of pyrophosphate byproducts, which can complicate purification. researchgate.net The mechanism is believed to proceed through the activation of the phosphate group by trichloroacetonitrile, rather than activation of the alcohol. researchgate.netlookchem.com This forms a reactive mixed anhydride-like intermediate that is readily attacked by the alcohol to yield the phosphate monoester. researchgate.net The process is efficient and applicable to a range of primary and secondary alcohols. lookchem.com
| Step | Reagents | Purpose |
| 1 | Isopropanol, Trichloroacetonitrile, Tetrabutylammonium dihydrogen phosphate in Acetonitrile | One-pot reaction to form the protected phosphate monoester. researchgate.netlookchem.com |
| 2 | Flash chromatography on silica (B1680970) gel | Purification of the crude product. researchgate.netlookchem.com |
| 3 | Cation exchange chromatography (e.g., DOWEX resin) | Affords the final organophosphate, often as an ammonium (B1175870) salt for biochemical applications. researchgate.netresearchgate.net |
Indirect Phosphorylation Strategies
Indirect strategies involve multiple steps, typically the activation of either the phosphate group or the alcohol, or the use of a trivalent phosphorus intermediate followed by oxidation. These methods generally offer greater control and selectivity.
Activation of Phosphate Moieties
Activating the phosphate group to make it a better electrophile is a common and effective strategy for the selective phosphorylation of alcohols. This can be achieved by converting the phosphate into a more reactive species. researchgate.net
Several activation methods exist:
Mixed Anhydrides: As seen in the one-pot synthesis, reagents like trichloroacetonitrile react with a dihydrogen phosphate salt to form a highly reactive mixed anhydride (B1165640). This intermediate is then susceptible to nucleophilic attack by isopropanol. researchgate.netresearchgate.net
Condensing Agents: Agents such as acetic anhydride can be used to activate inorganic phosphate for the conversion of alcohols into phosphate esters. researchgate.net
Phosphorochloridates: Reagents like diphenyl chlorophosphate or phosphorus oxychloride can react with an alcohol. Subsequent hydrolysis or hydrogenolysis of the other ester or chloride groups yields the desired dihydrogen phosphate. acs.orgthieme-connect.de However, the high reactivity of these reagents can sometimes lead to a lack of selectivity. nih.gov
Catalytic Activation: A modern approach involves the catalytic direct phosphorylation of alcohols. One such system uses phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor, catalyzed by tetrabutylammonium hydrogen sulfate (B86663) (TBAHS). This method shows high functional group tolerance. nih.govacs.org
| Activation Strategy | Example Reagent(s) | Mechanism |
| Mixed Anhydride Formation | Trichloroacetonitrile + Dihydrogen Phosphate Salt | Forms a reactive 'mixed anhydride' intermediate that is attacked by the alcohol. researchgate.netresearchgate.net |
| Use of Condensing Agents | Acetic Anhydride + Phosphate | Activates inorganic phosphate to facilitate esterification. researchgate.net |
| Phosphoryl Donor System | Phosphoenolpyruvic acid (PEP-K) + TBAHS (catalyst) | Catalytic transfer of the phosphate group to the alcohol. nih.govacs.org |
Utilizing Phosphitylation-Oxidation Sequences
A widely used indirect pathway for phosphate ester synthesis is the two-step phosphitylation-oxidation sequence. researchgate.netrsc.org This approach relies on the chemistry of more reactive trivalent phosphorus (P(III)) compounds.
Phosphitylation: Isopropanol is reacted with a P(III) phosphitylating agent, such as a phosphoramidite (B1245037) (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) or phosphorus trichloride (B1173362) (PCl₃). rsc.orgresearchgate.net The hydroxyl group of the isopropanol attacks the phosphorus center, displacing a leaving group (like a diisopropylamino group or a chloride) to form a phosphite (B83602) triester intermediate. sigmaaldrich.com This step is often carried out in the presence of a mild acid activator like 1H-tetrazole or pyridinium (B92312) trifluoroacetate. researchgate.net
Oxidation: The resulting phosphite triester is unstable and is immediately oxidized to the more stable pentavalent phosphate triester. sigmaaldrich.com A common oxidant for this step is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. sigmaaldrich.com Following oxidation, any protecting groups on the phosphate (such as a cyanoethyl group) are removed to yield the final this compound. sigmaaldrich.com
This sequence is the cornerstone of automated solid-phase DNA and RNA synthesis and offers high efficiency and control. sigmaaldrich.com
| Step | Process | Reagents | Intermediate/Product |
| 1 | Phosphitylation | Isopropanol + P(III) reagent (e.g., phosphoramidite) | Isopropyl phosphite triester |
| 2 | Oxidation | Iodine, Water, Base (e.g., Pyridine) | Isopropyl phosphate triester |
| 3 | Deprotection | Base or other specific reagents | This compound |
Regioselectivity and Stereoselectivity in Phosphate Ester Synthesis
In the synthesis of phosphate esters, regioselectivity and stereoselectivity are critical factors that determine the structure and purity of the final product. Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple reactive sites. For a simple symmetrical alcohol like isopropanol, which has only one type of hydroxyl group, regioselectivity is inherently not a concern as phosphorylation can only occur at that single position. However, in more complex alcohols or polyols, enzymatic methods using bacterial acid phosphatases can be employed to achieve highly regioselective phosphorylation of primary alcohol functions over other hydroxyl groups. lookchem.com
Stereoselectivity becomes relevant when the phosphorus atom itself becomes a chiral center, which can occur when it is bonded to four different substituents. The synthesis of such phosphate esters via chemical methods often results in a mixture of diastereomers, designated as Rp and Sp isomers. acs.org The separation of these isomers is a significant challenge and typically requires advanced chromatographic techniques. acs.orgnih.gov For instance, in the synthesis of nucleoside phosphate prodrugs, which are structurally related to simple phosphate esters, methods like silica gel chromatography and simulated moving bed chromatography are used to separate the Rp and Sp isomers. acs.orgnih.gov The stereochemistry at the phosphorus center can be influenced by reaction conditions, the choice of protecting groups, and the synthetic pathway (P(III) vs. P(V) chemistry). acs.org Asymmetric strategies are often developed to synthesize predominantly a single diastereoisomer, which is crucial in pharmaceutical applications where different stereoisomers can have vastly different biological activities. acs.orggoogle.com
Control of Monoester to Diester Ratio
A key challenge in the synthesis of this compound is managing the ratio of the desired monoester to the corresponding diester (diisopropyl phosphate) and triester (triisopropyl phosphate). The composition of the final product mixture is highly dependent on the choice of the phosphorylating agent and the reaction conditions. The ability to control this ratio is crucial as the properties of mono- and diesters differ significantly; monoesters generally exhibit greater water solubility, while diesters are more lipophilic. shreechem.in
Two common phosphorylating agents, phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA), yield different product distributions. shreechem.in
Phosphorus Pentoxide (P₂O₅): Reactions with P₂O₅ are often designed to produce an approximate 1:1 molar ratio of monoester to diester. shreechem.in However, the final product is typically a complex mixture containing a significant proportion of the diester, along with 5–15% unreacted alcohol and 4–8% free phosphoric acid. shreechem.in The formation of diesters is favored, making this reagent suitable for applications requiring more oil-soluble products. shreechem.in
Polyphosphoric Acid (PPA): In contrast, the use of PPA as the phosphorylating agent tends to produce a higher ratio of the monoester to the diester. shreechem.in These reaction mixtures also contain higher levels of free phosphoric acid (10–20%) and lower amounts of residual alcohol (3–10%). shreechem.in
The precise monoester-to-diester ratio can be quantified using ³¹P Nuclear Magnetic Resonance (NMR) analysis. google.com Research on related fluorinated alcohols has demonstrated the ability to achieve specific molar ratios, such as 89/11 or 83/17 of monoester to diester, with reaction conversions greater than 98% by carefully controlling reaction conditions. google.com
Scalable Synthesis and Process Optimization in Academic Context
The transition from a laboratory-scale synthesis to a scalable, optimized process is a central theme in process chemistry, aiming for procedures that are economical, environmentally benign, and reproducible. ul.ieethernet.edu.et For this compound and related compounds, this involves overcoming challenges such as byproduct formation (e.g., pyrophosphates) and developing efficient one-pot methods to improve yields. researchgate.net
Academic research into the scalable synthesis of related dihydrogen phosphate salts, such as cesium dihydrogen phosphate (CsH₂PO₄), provides a model for process optimization. researchgate.net A study focused on producing sub-micrometer CsH₂PO₄ particles demonstrated a robust and scalable method involving precipitation from precursor solutions in alcohol. researchgate.net The optimization of this process involved the systematic investigation of several key parameters: researchgate.net
Solvent: The choice of solvent was found to tune the particle morphology. Using isopropyl alcohol resulted in the formation of small (≤ 1 μm), spherical particles, whereas ethanol (B145695) produced larger, platelet-shaped particles. researchgate.net
Mixing Process: The method of mixing the precursor solutions had a significant impact on the particle size distribution. Employing a microreactor for mixing led to a narrower distribution compared to standard batch mixing. researchgate.net
Additive Concentration: The amount of a dispersing additive was shown to control the final particle size, which could be reduced to below 200 nm. researchgate.net
Batch Size: The synthesis was successfully scaled to the hundreds-of-milligram level, demonstrating its viability for larger-scale production. researchgate.netnih.gov
These principles of process optimization—examining the influence of solvents, reaction hardware, additives, and scale—are directly applicable to developing a robust and scalable academic synthesis for this compound. researchgate.netolemiss.edu The goal is to achieve high yield and purity while ensuring the process is reproducible and efficient. ul.ie
Mechanistic Elucidation of Reactions Involving Isopropyl Dihydrogen Phosphate
Hydrolytic Cleavage Mechanisms of Phosphate (B84403) Monoesters
The hydrolysis of phosphate monoesters, such as isopropyl dihydrogen phosphate, is a cornerstone of many biological reactions. acs.org The mechanism of this process, however, has been a subject of extensive research and debate, with several potential pathways. researchgate.netnih.gov The esterification and protonation state of the phosphate ester significantly influence the preferred reaction mechanism. nih.gov
Associative (A) and Dissociative (D) Pathways
The hydrolysis of phosphate monoesters can proceed through a spectrum of mechanisms, bracketed by two extremes: a fully associative pathway and a fully dissociative pathway. researchgate.net
Associative (AN+DN) Pathway : In this mechanism, the nucleophile (typically a water molecule or hydroxide (B78521) ion) attacks the phosphorus center before the leaving group departs. researchgate.net This process involves the formation of a transient pentavalent phosphorus intermediate. researchgate.net Theoretical studies suggest that this pathway is plausible, and an enzyme's active site could favor this mechanism depending on the electrostatic environment. acs.org
Dissociative (DN+AN) Pathway : Conversely, the dissociative pathway is characterized by the departure of the leaving group prior to the nucleophilic attack. researchgate.net This mechanism proceeds through a highly reactive metaphosphate intermediate. researchgate.net Experimental data for solution reactions have often been interpreted as supporting a dissociative-like, concerted mechanism. nih.govnih.gov
Recent computational and theoretical analyses suggest that the distinction between these pathways is not always clear-cut. The energy barriers for both associative and dissociative pathways can be similar, making it challenging to definitively assign one over the other based solely on experimental data. acs.orgnih.gov It is now widely considered that many of these reactions proceed via a concerted (ANDN) pathway, where bond formation and bond cleavage occur in a single transition state, which can be either associative-like (tight) or dissociative-like (loose). researchgate.netnih.gov
Influence of Nucleophile and Leaving Group Characteristics
The nature of both the incoming nucleophile and the departing leaving group profoundly impacts the rate and mechanism of phosphate monoester hydrolysis.
Nucleophile : The strength of the nucleophile is a key determinant. For instance, the hydroxide ion is a significantly better nucleophile towards the phosphorus atom than a neutral water molecule. epa.gov However, the reactivity is also modulated by the protonation state of the phosphate ester itself.
Leaving Group : The stability of the leaving group, often quantified by its pKa, is a critical factor. A lower pKa corresponds to a better, more stable leaving group. Studies have shown a strong correlation between the leaving group's pKa and the reaction rate. For phosphate monoester dianions, a linear free energy relationship (LFER) with a large negative slope (βlg of -1.23) indicates significant negative charge development on the leaving group's oxygen atom in the transition state, which is characteristic of a dissociative-like mechanism with extensive P-O bond cleavage. frontiersin.orgnih.gov As the leaving group becomes poorer (higher pKa), the reaction mechanism can shift, and a crossover to a more associative pathway may become more plausible. nih.govacs.org
Role of Protonation States and pH Effects on Reaction Rates
The pH of the solution governs the protonation state of the phosphate monoester, which in turn has a dramatic effect on the hydrolysis rate. This compound, like other primary alkyl dihydrogen phosphates, exhibits a complex pH-rate profile. datapdf.comresearchgate.net
Dianionic Species (ROPO32-) : At neutral to alkaline pH, the phosphate monoester exists predominantly as the dianion. The hydrolysis of this species is generally slow due to electrostatic repulsion of the incoming nucleophile and the lack of a proton to assist in the departure of the leaving group. nih.gov
Monoanionic Species (ROPO3H-) : In moderately acidic media, the monoanion becomes the dominant reactive species. nih.govdatapdf.com The hydrolysis rate reaches a maximum around pH 4. datapdf.comresearchgate.netresearchgate.net This significant rate enhancement is attributed to the ability of the phosphoryl hydroxyl group to act as an intramolecular proton donor, facilitating the departure of the leaving group. frontiersin.orgnih.gov For the monoanion of this compound, this hydrolysis proceeds with 100% P-O bond fission. datapdf.comresearchgate.net
Neutral and Conjugate Acid Species : In strongly acidic solutions (e.g., below pH 1.5), the rate of hydrolysis increases again. datapdf.comresearchgate.net This is due to the reaction of the neutral species and its conjugate acid. researchgate.net For this compound, hydrolysis in strongly acidic media occurs with almost complete carbon-oxygen (C-O) bond fission, indicating a change in mechanism from attack on the phosphorus atom to attack on the carbon atom of the isopropyl group. datapdf.comresearchgate.net
The pH-rate profile for a typical alkyl dihydrogen phosphate is summarized below:
| pH Range | Dominant Species | Primary Fission | Relative Rate |
| > 7 | Dianion (ROPO32-) | P-O | Slow |
| ~ 4 | Monoanion (ROPO3H-) | P-O | Maximum datapdf.comresearchgate.net |
| ~ 1.5 | - | - | Minimum datapdf.comresearchgate.net |
| < 1.5 | Neutral/Conjugate Acid | C-O | Increases with acidity datapdf.comresearchgate.net |
Acid and General Base Catalyzed Hydrolysis
Beyond specific acid-base effects related to the substrate's protonation state, the hydrolysis of phosphate esters can be catalyzed by external acids and bases.
Acid Catalysis : In strongly acidic solutions, the hydrolysis of this compound is catalyzed by acid. researchgate.net The rate of this acid-catalyzed reaction is proportional to the Hammett acidity function (H0), which suggests a mechanism involving a pre-equilibrium protonation of the substrate. datapdf.comresearchgate.net This is in contrast to primary alkyl phosphates like ethyl dihydrogen phosphate, where the rate is proportional to the stoichiometric acid concentration. datapdf.comresearchgate.net This catalytic pathway for this compound primarily involves C-O bond fission. datapdf.comresearchgate.net
General Base Catalysis : General base catalysis involves a base other than the hydroxide ion accepting a proton from the attacking water molecule in the transition state, thereby increasing the nucleophilicity of the water. This type of catalysis is a proposed mechanism for the hydrolysis of phosphate diesters and can be relevant in enzymatic systems. acs.org
Metal Ion Catalysis in Phosphoryl Transfer
Divalent and trivalent metal ions can act as potent catalysts for phosphoryl transfer reactions. nih.govembopress.org While not always required, they are a common feature in many enzymes that hydrolyze phosphate esters, known as phosphatases. nih.govopenbiochemistryjournal.com The catalytic roles of metal ions are multifaceted and can include:
Enhancing Electrophilicity : By coordinating to the non-bridging oxygen atoms of the phosphate group, metal ions can neutralize the negative charge, making the phosphorus center more susceptible to nucleophilic attack. nih.gov
Activating the Nucleophile : A metal-coordinated water molecule is more acidic than free water. Deprotonation of this coordinated water generates a metal-bound hydroxide ion, which is a potent nucleophile, even at neutral pH. embopress.org
Stabilizing the Leaving Group : Metal ions can coordinate to the oxygen of the leaving group, stabilizing the developing negative charge in the transition state and making it a better leaving group.
Structural Scaffolding : Metal ions can help to properly orient the substrate and the attacking nucleophile within the enzyme's active site. nih.gov
Commonly implicated metal ions in biological systems include Mg2+, Zn2+, and Fe3+. nih.govnih.gov For example, in alkaline phosphatase, two Zn2+ ions and one Mg2+ ion are crucial for its catalytic activity, each playing a distinct role in the reaction mechanism. nih.govopenbiochemistryjournal.com
Kinetic Studies and Linear Free Energy Relationships (LFERs)
Kinetic studies are fundamental to deciphering the mechanisms of phosphate ester hydrolysis. By measuring reaction rates under various conditions (e.g., changing pH, temperature, or substrate structure), researchers can gain insight into the nature of the transition state. nih.govdtic.mil
Linear Free Energy Relationships (LFERs) are a particularly powerful tool in these studies. nih.gov An LFER correlates the logarithm of the rate constant (log k) for a series of related reactions with the logarithm of an equilibrium constant (log K) for a related process. A common LFER in phosphate ester hydrolysis is the Brønsted plot, which relates the reaction rate to the pKa of the leaving group. nih.gov
The slope of this plot, known as the Brønsted coefficient (βlg), provides information about the amount of charge that has developed on the leaving group in the transition state. nih.gov
A large, negative βlg (e.g., -1.23 for phosphate monoester dianions) suggests a dissociative-like transition state where the P-O bond to the leaving group is substantially broken.
A smaller βlg value (e.g., -0.27 for monoanions) is consistent with less charge development on the leaving group, which in this case is interpreted as protonation of the leaving group being partially rate-limiting. frontiersin.org
Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, also provide detailed information about bond-making and bond-breaking in the transition state. nih.govnih.gov Together, LFER and KIE studies have been instrumental in building the current understanding that the hydrolysis of phosphate monoesters like this compound proceeds through a loose, dissociative-like transition state in solution. nih.govnih.gov
Computational and Theoretical Investigations of Isopropyl Dihydrogen Phosphate
Quantum Mechanical (QM) and Hybrid QM/MM Approaches
Computational chemistry provides powerful tools to investigate the properties of molecules like isopropyl dihydrogen phosphate (B84403) at an atomic level. Quantum mechanical (QM) methods are used to describe the electronic structure of the molecule with high accuracy. For larger, more complex systems, such as the molecule in a solvent or an enzyme's active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. usp.brrutgers.edu In this approach, the reactive center (e.g., the phosphate group and reacting water) is treated with computationally expensive QM methods, while the surrounding environment is described by less demanding molecular mechanics (MM) force fields. usp.brscispace.comnih.gov This layered approach allows for the simulation of complex chemical events, such as phosphoryl transfer reactions, that would be computationally prohibitive with full QM calculations. scispace.comnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry and has been extensively applied to study phosphate esters. nih.gov DFT calculations are used to determine molecular geometries, reaction energetics, and the properties of transition states. nih.govacs.org For instance, DFT studies on the hydrolysis of phosphate monoesters like methyl and p-nitrophenyl phosphates have confirmed that the reaction proceeds via a concerted, associative pathway. nih.gov In the context of surface interactions, DFT has been used to validate parametrizations for reactive force fields (ReaxFF) used in larger-scale simulations of phosphate ester decomposition on metal oxide surfaces. acs.orgresearchgate.netamazonaws.com
DFT calculations are also crucial for understanding how environmental factors, such as the presence of metal ions or confinement within specific molecular structures, influence the reactivity of the phosphate group. mdpi.com Studies combining DFT with time-dependent DFT (TD-DFT) can predict the influence of interactions on the electronic and optical properties of phosphate-containing systems. mdpi.com
Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying organophosphorus compounds. acs.orgresearchgate.net These methods are used to calculate molecular geometries and the energetics of interactions, for example, between phosphate anions and metal cations. acs.org While computationally intensive, ab initio calculations serve as a benchmark for more approximate methods. usp.br They are essential for creating accurate datasets used to parameterize semiempirical methods and force fields for larger-scale simulations. usp.br
For the hydrolysis of phosphate esters, ab initio studies have been instrumental in mapping the energy profiles for reactions. rsc.org They help to distinguish between different potential mechanisms, such as associative versus dissociative pathways, and to characterize the structure of key intermediates and transition states. rutgers.edursc.org For example, ab initio calculations have been used to explore the gas-phase hydrolysis mechanisms of various organophosphorus pesticides, revealing how the conformation of the attacking group can influence the reaction pathway. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For phosphate esters, MD simulations provide insights into their dynamic behavior, interactions with their environment, and the mechanisms of their decomposition. acs.orgresearchgate.net Reactive force field (ReaxFF) MD simulations are particularly useful for studying chemical reactions, such as the thermal decomposition of phosphate esters on ferrous surfaces, a process relevant to their use as anti-wear additives in lubricants. acs.orgresearchgate.netacs.org These simulations show that chemisorption to the surface precedes decomposition, which primarily occurs through C–O and P–O bond cleavage. acs.orgchemrxiv.org
MD simulations have also been employed to investigate the binding of organophosphates to proteins and mineral surfaces. bohrium.comfrontiersin.orgmdpi.com For example, QM/MM-based MD simulations have characterized the binding of organic phosphates like glycerolphosphate to diaspore (B1175340) surfaces, highlighting the formation of specific binding motifs and the critical role of water and hydrogen bonding in these interactions. frontiersin.org Such simulations can reveal how the molecule orients itself and the key intermolecular forces that stabilize the bound complex. bohrium.com
| Simulation Type | System Studied | Key Findings | Reference(s) |
| ReaxFF MD | Thermal decomposition of phosphate esters on ferrous surfaces | Decomposition rates are higher on Fe3O4 and α-Fe(110) compared to hydroxylated surfaces. Decomposition proceeds via C-O and P-O cleavage. | acs.org, researchgate.net |
| ReaxFF NEMD | Decomposition of tri-n-butyl phosphate (TNBP) under electric fields | Electric fields accelerate TNBP decomposition on both iron and iron oxide surfaces. | nih.gov |
| QM/MM MD | Binding of glycerolphosphate (GP) to diaspore surface | GP forms stable monodentate and bidentate motifs with the surface, stabilized by hydrogen bonds and proton transfer events. | frontiersin.org |
| Classical MD | Binding of halogenated organic phosphates to human serum albumin (HSA) | Simulations confirmed stable complex formation and identified key amino acid residues involved in binding. | bohrium.com |
Analysis of Reaction Energetics and Transition States
Understanding the hydrolysis of isopropyl dihydrogen phosphate requires a detailed analysis of the reaction's energy landscape, including the structures of transition states and the calculation of activation barriers. Computational studies have shown that for the monoanion of alkyl phosphates, which is the predominant species at pH 4, hydrolysis proceeds with 100% P-O bond fission. researchgate.netresearchgate.netdatapdf.com The reactions of this compound are considered intermediate between those of primary alkyl phosphates and tertiary alkyl phosphates. researchgate.netresearchgate.net In strongly acidic solutions, its hydrolysis occurs with almost complete C-O bond fission. researchgate.netdatapdf.com
Computational models, often validated against experimental kinetic isotope effects, suggest that the hydrolysis of phosphate monoester monoanions proceeds through a concerted mechanism involving a pentacoordinated phosphorus transition state. nih.govacs.org The nature of this transition state—whether it is "loose" (more dissociative, metaphosphate-like) or "tight" (more associative)—depends on the leaving group. acs.org
Free Energy Surfaces
The free-energy surface (FES) provides a comprehensive map of the energy of a system as a function of specific reaction coordinates, such as bond-breaking and bond-forming distances. Calculating the FES is a computationally demanding task, often accomplished using QM/MM MD simulations. acs.org For the hydrolysis of phosphate monoesters, FES calculations have been crucial in elucidating the reaction mechanism. acs.org Studies have explored the free energy landscape for nucleophilic attack by water, followed by a proton transfer step. These calculations help determine the most likely reaction pathway by identifying the path of lowest free energy from reactants to products. acs.org For example, investigations into model phosphate monoesters have shown that the reaction follows an associative/concerted mechanism. acs.org
Activation Barriers
The activation barrier, or activation free energy (ΔG‡), is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. Computational methods are used to calculate these barriers for proposed reaction mechanisms. For the hydrolysis of phosphate diesters in different solvents, it was found that the activation enthalpy was significantly lowered in non-polar aprotic solvents like acetone (B3395972) and cyclohexane (B81311) compared to water. researchgate.net
QM/MM calculations on model phosphate monoesters have been used to compute activation free energies. acs.org These calculations can differentiate between different mechanistic possibilities, such as pathways involving one or two water molecules for proton transfer, by comparing their respective activation barriers. acs.org
| Reaction | Method | Calculated Parameter | Value (kcal/mol) | Reference(s) |
| Hydrolysis of dineopentyl phosphate in water | Experimentally derived | ΔG‡ | 35.6 | researchgate.net |
| Hydrolysis of dineopentyl phosphate in acetone | Experimentally derived | ΔG‡ | 27.8 | researchgate.net |
| Hydrolysis of dineopentyl phosphate in cyclohexane | Experimentally derived | ΔH‡ | 19.6 | researchgate.net |
| Hydrolysis of methyl dihydrogen phosphate (monoanion) | QM(B3LYP)/MM | Activation Free Energy (ΔG‡) | ~29 | acs.org |
Thermochemical Calculations
Thermochemical calculations are essential for determining the thermodynamic stability of a molecule. These computations provide key parameters such as the enthalpy of formation, entropy, and Gibbs free energy of formation. For this compound, these values dictate its stability and potential reactivity in chemical processes.
Structural and Conformational Studies
The molecular structure of this compound consists of a central phosphorus atom bonded tetrahedrally to a phosphoryl oxygen, two hydroxyl groups, and an isopropoxy group (-OCH(CH₃)₂). nih.govnih.gov The IUPAC name for this compound is propan-2-yl dihydrogen phosphate. nih.gov
Computational studies allow for a detailed exploration of its conformational landscape. The flexibility of the molecule arises primarily from the rotation around the P-O and O-C single bonds. This rotation can lead to various conformers with different spatial arrangements and relative energies. Conformational analysis helps identify the most stable (lowest energy) structures of the molecule. For similar organophosphate compounds, theoretical studies have identified different conformers, such as syn and anti orientations of substituent groups relative to the P=O bond, which can influence the molecule's reactivity and intermolecular interactions. researchgate.net The specific bond lengths, bond angles, and dihedral angles for the most stable conformers of this compound can be precisely determined using geometry optimization calculations at various levels of theory.
Table 1: Computed Structural Descriptors for this compound (Note: This table represents typical data obtained from computational chemistry software and is based on the known structure of the molecule. nih.govnih.gov)
| Descriptor | Value |
| Molecular Formula | C₃H₉O₄P |
| Molecular Weight | 140.07 g/mol |
| SMILES | CC(C)OP(=O)(O)O |
| InChI Key | QPPQHRDVPBTVEV-UHFFFAOYSA-N |
Electronic Structure and Bonding Analysis
The electronic structure of this compound governs its chemical behavior. Computational quantum chemistry methods provide profound insights into electron distribution, orbital interactions, and the nature of the chemical bonds within the molecule.
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. uni-muenchen.deresearchgate.net It quantifies hyperconjugative interactions and charge transfer between filled (donor) and empty (acceptor) orbitals, providing insight into molecular stability. researchgate.netgrafiati.com
For phosphate esters, NBO analysis reveals significant delocalization interactions that are crucial to their structure and reactivity. A key interaction is the anomeric effect, which involves the donation of electron density from an oxygen lone pair (a donor NBO) to an adjacent antibonding σ(O-P) orbital (an acceptor NBO). researchgate.net This n(O) → σ(O-P) interaction weakens the O-P bond and is a major factor influencing the phosphotransfer potential of phosphoryl compounds. researchgate.net In this compound, similar delocalizations are expected from the lone pairs of the hydroxyl and ester oxygens into the antibonding orbitals of adjacent P-O bonds. The stabilization energy, E(2), associated with these interactions can be calculated to quantify their importance. wisc.edu
Table 2: Key Donor-Acceptor Interactions Expected in this compound based on NBO Analysis of Related Phosphates (Note: This table is illustrative of interactions found in similar phosphate compounds. nih.govresearchgate.net)
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Predicted Consequence |
| Oxygen Lone Pair n(O) | P-O Antibond σ(P-O) | Hyperconjugation (Anomeric Effect) | Weakening of the P-O bond, stabilization of the molecule |
| P-O Bonding σ(P-O) | C-H Antibond σ(C-H) | Hyperconjugation | Minor charge delocalization and stabilization |
| Oxygen Lone Pair n(O) | O-H Antibond σ*(O-H) | Intramolecular Hydrogen Bonding | Conformational stabilization |
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the phosphoryl (P=O) and hydroxyl (-OH) oxygen atoms, as these are the most electronegative sites and serve as hydrogen bond acceptors. uctm.edu Conversely, regions of high positive potential (blue) would be located around the acidic hydrogen atoms of the two hydroxyl groups, making them primary sites for deprotonation and hydrogen bond donation. The isopropyl group would exhibit a relatively neutral (green) potential.
Natural Bond Orbital (NBO) Analysis
Solvation Effects and Hydration Shell Modeling
The interaction of this compound with a solvent, particularly water, is critical to its behavior in biological and chemical systems. Solvation effects are studied computationally by modeling the molecule within a solvent environment, either implicitly (as a continuum) or explicitly by including individual solvent molecules.
Explicit modeling of the hydration shell around the dihydrogen phosphate moiety provides detailed information about the local solvent structure. nih.gov Computational studies on the hydration of the dihydrogen phosphate anion (H₂PO₄⁻) show that water molecules form strong hydrogen bonds with the phosphate group. nih.govresearchgate.net The phosphoryl oxygen acts as a strong hydrogen bond acceptor, while the P-OH groups act as hydrogen bond donors. researchgate.net Furthermore, water molecules hydrating the phosphate group can serve as both hydrogen bond donors and acceptors simultaneously, leading to cooperative charge transfer and stronger hydrogen bonds compared to those in bulk water. nih.gov
Ab initio calculations on hydrated dihydrogen phosphate clusters, H₂PO₄⁻(H₂O)n, have been used to determine the geometries, interaction energies, and vibrational frequencies as a function of the number of water molecules (n). researchgate.net These models help to understand the step-wise hydration process and the structure of the first and second hydration shells, which are significantly perturbed compared to bulk water. nih.govtemple.edu
Advanced Spectroscopic and Chromatographic Characterization in Isopropyl Dihydrogen Phosphate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of isopropyl dihydrogen phosphate (B84403), offering precise information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.
The ¹H NMR spectrum of isopropyl dihydrogen phosphate is characterized by distinct signals corresponding to the isopropyl moiety. The proton on the central carbon atom (CH) is adjacent to six equivalent methyl (CH₃) protons, resulting in a septet splitting pattern. youtube.com Conversely, the six methyl protons are split by the single methine proton, producing a doublet. youtube.com The integration values for these signals are expected to be in a 1:6 ratio, corresponding to the single CH proton and the six CH₃ protons, respectively. youtube.com While specific chemical shifts can vary with the solvent and experimental conditions, the signals for the isopropyl group in similar organophosphate compounds typically appear in the range of δ 1.3–1.5 ppm.
| Proton Environment | Expected Chemical Shift (δ) ppm | Splitting Pattern | Integration |
| (CH₃)₂CH- | ~4.5 - 5.0 (Septet) | Septet | 1H |
| (CH₃ )₂CH- | ~1.2 - 1.4 (Doublet) | Doublet | 6H |
In the ¹³C NMR spectrum, two distinct signals are anticipated for the isopropyl group of this compound. One signal corresponds to the two equivalent methyl carbons (CH₃), and the other corresponds to the methine carbon (CH) bonded to the phosphate group. In related structures, the methyl carbons typically resonate at approximately 20-22 ppm, while the methoxy (B1213986) carbon (CH-O) appears further downfield, around 68 ppm, due to the deshielding effect of the adjacent oxygen atom. nih.gov
| Carbon Environment | Expected Chemical Shift (δ) ppm |
| (C H₃)₂CH- | ~20 - 24 |
| (CH₃)₂C H- | ~68 - 72 |
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds like this compound, as it directly probes the phosphorus nucleus. The chemical shift provides sensitive information about the electronic environment and bonding of the phosphate group. acs.org The spectrum is expected to show a single resonance, as there is only one phosphorus environment in the molecule. The chemical shift is typically referenced to an external standard, such as 85% phosphoric acid. acs.org The use of ³¹P NMR is crucial in studies involving phosphorylation reactions, for example, in tracking the enzymatic phosphorylation of alcohols where this compound may be a product. lookchem.com
| Nucleus | Expected Chemical Shift (δ) ppm | Reference |
| ³¹P | ~0 - 5 | 85% H₃PO₄ |
13C NMR
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable data on the functional groups and vibrational modes of the molecule.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Strong, broad absorptions are expected in the region of 2300-2700 cm⁻¹ and around 1685 cm⁻¹, which are characteristic of the P-OH acid group vibrations. dtic.mil The C-H stretching vibrations of the isopropyl group are anticipated around 2870-2980 cm⁻¹. dtic.mil The spectrum also features strong bands associated with the phosphate group itself; P=O stretching vibrations typically appear in the 1200-1300 cm⁻¹ range, while P-O stretching and O-P-O bending vibrations are found between 950-1300 cm⁻¹ and 400-640 cm⁻¹, respectively. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 2300 - 2700 (broad) | P-OH |
| C-H Stretch | 2870 - 2980 | Isopropyl (CH, CH₃) |
| P=O Stretch | 1200 - 1300 | Phosphate |
| P-O Stretch | 950 - 1100 | Phosphate |
| O-P-O Bend | 400 - 640 | Phosphate |
Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular bonds. For phosphate-containing species, the symmetric stretching mode of the P-O bonds is particularly Raman active. ufop.br The principal Raman band for dihydrogen phosphate ions is typically observed between 850 and 950 cm⁻¹, with its exact position being sensitive to the protonation state and concentration. metrohm.com Stretching vibrations associated with P-OH units in similar dihydrogen phosphate compounds have been assigned to bands in the 1000-1015 cm⁻¹ region. ufop.br The lower frequency region of the Raman spectrum would contain information on the O-P-O bending modes. ufop.br
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| P-OH Stretch | ~1000 - 1015 | P-OH |
| P-O Symmetric Stretch | ~850 - 950 | PO₄ |
| O-P-O Bending Modes | < 600 | PO₄ |
Infrared (IR) Spectroscopy
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. In the context of this compound research, it is instrumental for molecular weight determination and structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of organophosphate compounds, offering high accuracy and sensitivity. mdpi.com This technique provides the precise mass of a molecule, which allows for the determination of its elemental formula with a high degree of confidence. For this compound (C₃H₉O₄P), the exact mass can be calculated and compared against the measured mass to confirm its identity. nih.gov
In research involving complex matrices, such as in environmental or biological samples, HRMS coupled with liquid chromatography (LC) is employed for the detection and quantification of organophosphate esters (OPEs). rsc.org Techniques like ultra-high-performance liquid chromatography–quadrupole tandem time-of-flight high-resolution mass spectrometry have been developed to analyze OPEs in human serum, demonstrating the sensitivity of HRMS in detecting trace amounts of these compounds. rsc.org The fragmentation pathways of organophosphate esters can be investigated using HRMS with high-energy collision dissociation (HCD), providing structural information based on how the molecule breaks apart. mdpi-res.com This is particularly useful for distinguishing between isomers and identifying specific compounds like this compound within a sample. beilstein-journals.orgjove.com
HRMS is also essential in non-targeted screening, where it helps in identifying unknown chemicals in various samples without needing to pre-select the compounds to look for. norden.org This capability is crucial for discovering new metabolites or degradation products of this compound in environmental or biological systems.
Table 1: HRMS Instrumentation for Organophosphate Analysis
| Instrument Type | Ionization Source | Common Application | Key Advantage |
|---|---|---|---|
| Quadrupole Time-of-Flight (Q-TOF) | Electrospray Ionization (ESI) | Analysis of OPEs in human serum rsc.org | High sensitivity and accurate mass measurement |
| Orbitrap | High-Energy Collision Dissociation (HCD) | Fragmentation pathway analysis mdpi-res.com | High resolution and mass accuracy |
| Micro-TOF | Electrospray Ionization (ESI) | General accurate mass determination beilstein-journals.org | Precise molecular formula confirmation |
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar compound like this compound, various chromatographic methods are employed for its purification and analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organophosphate esters (OPEs). nih.govfxcsxb.com Given that this compound is a polar and water-soluble molecule, reversed-phase HPLC is a suitable method for its separation. biotage.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Methods for analyzing OPEs in various matrices, such as human blood and soil, often utilize HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govfxcsxb.com For instance, a BEH C18 column can be used with a gradient elution of methanol (B129727) and an aqueous solution of 5 mmol/L ammonium (B1175870) acetate. nih.govchrom-china.com The analytes are then detected using electrospray ionization in positive mode (ESI+) and multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.govchrom-china.com Such methods can achieve low detection limits, often in the nanogram per milliliter (ng/mL) range. chrom-china.com
Table 2: Typical HPLC-MS/MS Parameters for Organophosphate Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | BEH C18 (100 mm × 2.1 mm, 1.7 µm) | nih.govchrom-china.com |
| Mobile Phase | Gradient elution with Methanol and 5 mmol/L Ammonium Acetate in water | nih.govchrom-china.com |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | nih.govchrom-china.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govchrom-china.com |
| Detection Limits | 0.0038–0.882 ng/mL | chrom-china.com |
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography used for purifying chemical compounds. researchgate.net It is particularly useful for separating components from a reaction mixture. For polar compounds like alkyl phosphoric acid esters, purification can be challenging. Standard silica (B1680970) gel column chromatography can sometimes be ineffective in removing certain impurities, and the acidic nature of silica gel can risk hydrolysis of the phosphate compound. google.com
Reversed-phase flash chromatography is an effective alternative for the purification of polar, water-soluble molecules. biotage.com This technique uses a hydrophobic stationary phase (e.g., C18-silica) and polar solvents (e.g., water, methanol, acetonitrile). It allows for the isolation of milligram to multi-gram quantities of polar products, which would be difficult to purify using traditional normal-phase chromatography. biotage.com The use of disposable, pre-packed cartridges can streamline the purification process. biotage.com Detection in flash chromatography can be achieved using UV detectors, and for compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled to the system. interchim.com
Capillary Chromatography
Capillary chromatography, most commonly in the form of capillary gas chromatography (GC), is a highly efficient separation technique. For the analysis of alkyl phosphates like this compound, which are non-volatile and polar, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. oup.comoup.com A common method involves derivatization with pentafluorobenzyl bromide (PFB-Br) to form pentafluorobenzyl esters. oup.com
The resulting derivatives can then be analyzed on a capillary column of intermediate polarity, such as one coated with poly(diphenyl-dimethyl)siloxane, coupled with a flame photometric detector (FPD) specific for phosphorus. oup.com This approach provides excellent separation and low detection limits, often in the low µg/L range, making it suitable for trace analysis. oup.com Comprehensive two-dimensional gas chromatography (GCxGC) can also be employed for complex samples, providing enhanced separation and profiling of alkyl phosphates in matrices like petroleum. researchgate.net
Table 3: Capillary GC Method for Alkyl Phosphate Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Pentafluorobenzyl bromide (PFB-Br) | oup.com |
| Capillary Column | Intermediate polarity, e.g., poly(20% diphenyl-80% dimethyl)siloxane | oup.com |
| Detector | Flame Photometric Detector (FPD), phosphorus-specific | oup.com |
| Detection Limit | 2-3 µg/L | oup.com |
| Recovery | 85.8-101.0% | oup.com |
Potentiometric Titration
Potentiometric titration is an analytical method used to determine the concentration of a substance in a solution by measuring the potential difference (voltage) between two electrodes as a titrant is added. This technique is well-suited for the analysis of acidic compounds like this compound.
Similar to phosphoric acid, which has three acidic protons, this compound has two acidic protons on the phosphate group that can be titrated with a strong base like sodium hydroxide (B78521) (NaOH). scribd.com The titration of a dihydrogen phosphate compound proceeds in steps, corresponding to the neutralization of each acidic proton. metrohm.com For example, the titration of a dihydrogen phosphate with NaOH would first form the monohydrogen phosphate salt. scribd.com
By monitoring the pH of the solution with a pH-sensitive electrode as the NaOH is added, a titration curve is generated. The equivalence points, which appear as inflection points on the curve, correspond to the complete neutralization of the first and second protons. The volume of titrant used to reach these equivalence points allows for the precise calculation of the concentration of this compound in the sample. scribd.com This method has been successfully applied to determine the concentration of other dihydrogen phosphate compounds, such as rubidium dihydrogen phosphate. nist.gov
X-ray Structural Analysis (for related dihydrogen phosphates)
X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, examining the crystal structures of closely related inorganic and organic dihydrogen phosphate compounds offers significant insights into the molecular geometry, intermolecular interactions, and packing arrangements that would be characteristic of its solid state.
Detailed Research Findings
Research into analogous dihydrogen phosphate compounds reveals recurring structural motifs, particularly the tetrahedral geometry of the phosphate group and the extensive network of hydrogen bonds.
Inorganic Dihydrogen Phosphates: The Case of KH₂PO₄
Potassium dihydrogen phosphate (KH₂PO₄) is a well-studied inorganic analogue whose crystal structure provides a fundamental model for the dihydrogen phosphate moiety. tandfonline.com Quantitative X-ray analysis shows that KH₂PO₄ crystallizes in a body-centered tetragonal system at room temperature. tandfonline.comarizona.edu The structure is defined by a three-dimensional network where PO₄ tetrahedra are linked via hydrogen bonds. tandfonline.com The phosphorus and potassium atoms occupy positions fixed by symmetry, while the oxygen atoms are in general positions. tandfonline.comarizona.edu The hydrogen atoms are situated between oxygen atoms of adjacent phosphate groups, forming crucial O-H···O hydrogen bonds that stabilize the crystal lattice. tandfonline.com The P-O distances within the phosphate group and the dimensions of the unit cell have been determined with high precision. tandfonline.comarizona.edu
Organic-Inorganic Hybrid Dihydrogen Phosphates
The crystal structures of dihydrogen phosphate salts of organic molecules are particularly relevant, as they illustrate the interaction between an organic cation and the dihydrogen phosphate anion. These structures are often characterized by complex hydrogen-bonding networks involving the phosphate group and functional groups on the organic component.
One such example is N-(Dicyclopropylmethylamino)-4,5-dihydro-1,3-oxazolium dihydrogenphosphate, which crystallizes in the triclinic system with the space group P-1. lp.edu.ua The crystal packing is dominated by H···H, O···H, and C···H contacts, highlighting the importance of hydrogen bonding in the structure's stability. lp.edu.ua
Another illustrative case is the dihydrogen phosphate salt of the antimalarial drug chloroquine. researchgate.net X-ray analysis of this salt reveals non-covalent interactions, such as hydrogen bonds and stacking interactions, that are crucial for its intermolecular recognition processes. researchgate.net The study of such structures provides a template for understanding how an organic group, like the isopropyl group, could influence the crystal packing and intermolecular forces in this compound.
Chemical Stability and Degradation Pathways of Isopropyl Dihydrogen Phosphate
Hydrolytic Degradation Mechanisms
The hydrolysis of isopropyl dihydrogen phosphate (B84403) is a critical degradation pathway, the mechanism and kinetics of which are highly dependent on the pH of the solution. The process involves the cleavage of the ester linkage, proceeding through different mechanisms in acidic and neutral conditions.
Acid-Catalyzed Hydrolysis
In strongly acidic solutions (e.g., in the presence of perchloric acid), the hydrolysis of isopropyl dihydrogen phosphate is acid-catalyzed. acs.orgresearchgate.net The rate of this reaction is not simply proportional to the stoichiometric acid concentration but correlates with the Hammett acidity function (H₀), with a determined slope of 1.03. acs.orgdatapdf.com This behavior is characteristic of reactions where the protonated substrate undergoes a unimolecular rate-determining step. The mechanism in highly acidic media predominantly involves the cleavage of the carbon-oxygen (C-O) bond. acs.orgresearchgate.net
Neutral Hydrolysis
In moderately acidic to neutral conditions, the hydrolysis rate profile of this compound as a function of pH shows a rate minimum at approximately pH 1.5 and a rate maximum around pH 4. acs.orgresearchgate.net The peak at pH 4 is attributed to the hydrolysis of the monoanion species of this compound, which is the predominant form at this pH. acs.orgdatapdf.com This reaction is considered a form of neutral hydrolysis, as it involves the spontaneous decomposition of the ester's monoanion, where water acts as the nucleophile. acs.org
Influence of Environmental Parameters on Degradation Kinetics
Environmental factors, notably pH and ionic strength, exert a significant influence on the rate of hydrolytic degradation of this compound.
pH: As detailed previously, pH is the most critical factor. The rate of hydrolysis is at a minimum around pH 1.5 and reaches a maximum at pH 4, corresponding to the peak concentration and reactivity of the monoanion. acs.orgresearchgate.net In highly alkaline conditions, the hydrolysis rate of organophosphates generally increases due to the higher concentration of the hydroxide (B78521) ion (OH⁻), a potent nucleophile. epa.gov
Ionic Strength: The ionic strength of the medium also affects the hydrolysis rate. For instance, the rates of both neutral and acid-catalyzed hydrolysis are enhanced with an increase in the ionic strength of the medium, as demonstrated in studies using sodium perchlorate. acs.org This effect is observed for both the decomposition of the neutral species and the acid-catalyzed reaction. acs.orgdatapdf.com
The following table provides a qualitative summary of how environmental parameters affect degradation.
| Parameter | Effect on Hydrolysis Rate of this compound |
| pH | Rate is minimal at ~pH 1.5 and maximal at pH 4. |
| Ionic Strength | Increasing ionic strength enhances the rate of both neutral and acid-catalyzed hydrolysis. acs.org |
Identification and Characterization of Chemical Degradation Products
The degradation products of this compound are a direct consequence of the degradation pathway.
For hydrolytic degradation , regardless of whether the cleavage occurs at the C-O or P-O bond, the final stable products are the same:
Isopropyl alcohol (Propan-2-ol)
Phosphoric acid
The mechanism simply changes which molecule initially retains the oxygen atom from the ester linkage. This is supported by hydrolysis studies of various organophosphates which yield the corresponding alcohol and phosphoric acid or its deprotonated forms. epa.govosti.govepa.gov ECHA registration documents also list phosphoric acid as a substance related to this compound. europa.eueuropa.eu
For photolytic degradation , while not specifically documented for this compound, degradation of other alkyl phosphates by hydroxyl radicals is known to proceed via oxidation of the alkyl chains. researchgate.netnsf.gov This can lead to a series of oxidized intermediates before the eventual cleavage of the ester bond to produce phosphoric acid. nsf.gov Potential intermediates could include hydroxylated or carbonylated versions of the isopropyl group before complete mineralization.
Applications of Isopropyl Dihydrogen Phosphate in Advanced Organic Synthesis
As a Phosphorylating Reagent or Building Block
One of the primary roles of isopropyl dihydrogen phosphate (B84403) in organic synthesis is as a phosphorylating agent. Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental process in both biochemistry and chemical synthesis, crucial for creating a wide range of biologically active molecules and functional materials. researchgate.netthieme-connect.de Isopropyl dihydrogen phosphate provides a stable yet reactive source of a phosphate monoester, which can be transferred to various nucleophiles, particularly alcohols.
The reactivity of this compound is analogous to other monoalkyl phosphates, which are employed in the synthesis of phosphate esters. lookchem.com For instance, bacterial acid phosphatases can catalyze the regioselective phosphorylation of carbohydrates and various alcohols, demonstrating the utility of phosphate donors in complex molecule synthesis. lookchem.com While pyrophosphoric acid is noted for its high reactivity in phosphorylating primary and secondary alcohols, this compound offers a more tailored building block approach. oup.com
As a building block, it is particularly useful in creating more complex phosphate-containing structures. It can react with metal ions to form ceramic phosphates. lookchem.com A notable example is its use in the low-temperature synthesis of calcium phosphate, which upon thermal decomposition yields β-Ca₂P₂O₇, a material with applications in bioceramics. lookchem.com Its utility extends to the pharmaceutical and agrochemical industries, where it serves as a starting material for creating new substances with desired biological or material properties. lookchem.com In the context of nucleotide synthesis, activated sugars like 5-phosphoribosyl-1-pyrophosphate (PRPP) are essential, highlighting the importance of phosphorylated building blocks in constructing complex biomolecules. libretexts.org
Table 1: this compound as a Phosphorylating Reagent/Building Block
| Target Molecule/Product | Substrate(s) | Reagent/Conditions | Purpose/Application |
|---|---|---|---|
| Calcium Isopropyl Phosphate | This compound, Calcium ions | Reaction with suitable metal ions | Synthesis of bioceramic precursors like β-Ca₂P₂O₇. lookchem.com |
| Phosphorylated Alcohols | Various primary and secondary alcohols | This compound, potentially with activating agents | General synthesis of organic phosphate esters. lookchem.comoup.com |
| Phosphorylated Carbohydrates | D-Glucose, other carbohydrates | Analogous enzyme systems (e.g., acid phosphatases) with a phosphate donor | Regioselective synthesis of sugar phosphates. lookchem.com |
Derivatization Strategies
Derivatization involves the chemical modification of a compound to produce a new substance with different properties, often for analytical purposes or to alter its reactivity for subsequent synthetic steps. This compound can be derivatized through reactions targeting its acidic hydroxyl groups or the phosphate center itself.
Analytical derivatization is a common strategy for improving the detection and separation of highly polar organophosphorus compounds in chromatography. d-nb.info For instance, methods have been developed for the benzylation of phosphorus-containing pesticide metabolites to make them suitable for gas chromatography. d-nb.info Similarly, this compound could be esterified with a chromophoric or fluorophoric alcohol to facilitate its detection in HPLC analysis. Pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) or 4-bromomethyl-7-methoxy-coumarin is a known technique for assaying related compounds and could be adapted for specific analytical needs involving this compound. researchgate.net
For synthetic purposes, the two acidic protons on the phosphate group can be replaced. Reaction with a base followed by an alkyl halide could yield a di- or tri-ester. The use of protecting groups is a key strategy in organic synthesis to mask reactive functional groups. libretexts.orgwikipedia.org The phosphate group itself can be protected. For example, 2-cyanoethyl groups are widely used in oligonucleotide synthesis to protect phosphate moieties and are removed by a mild base. libretexts.org Such a strategy could be applied to one of the hydroxyls of this compound to allow for selective reaction at the other site.
Table 2: Potential Derivatization Strategies for this compound
| Derivatization Reaction | Reagent(s) | Resulting Functional Group | Purpose |
|---|---|---|---|
| Esterification (Analytical) | Benzyl bromide, base | Dibenzyl isopropyl phosphate | Enhance volatility for GC analysis. d-nb.info |
| Esterification (Synthetic) | Alcohol, coupling agent (e.g., DCC) | Di- or Tri-alkyl phosphate | Modify solubility and reactivity. acs.org |
| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl phosphate ester | Protection of hydroxyl groups. libretexts.org |
| Protection | 2-Cyanoethanol, coupling agent | Cyanoethyl phosphate ester | Masking one hydroxyl for selective synthesis. libretexts.org |
Synthesis of Related Organophosphorus Compounds
This compound is a valuable precursor for the synthesis of a variety of other organophosphorus compounds. lookchem.com Its structure allows for modifications that can lead to compounds with different properties and applications, such as pesticides, flame retardants, or pharmaceutical intermediates. lookchem.comresearchgate.net
One straightforward transformation is the further esterification of the remaining acidic hydroxyl groups to produce di- and triesters. For example, reaction with a second alcohol under appropriate coupling conditions can yield a mixed dialkyl phosphate. The synthesis of diisopropyl hydrogen phosphate, a metabolite of the fungicide Kitazin P, illustrates a potential conversion from a monoisopropyl phosphate structure. researchgate.net
Furthermore, the oxygen atoms of the phosphate group can be substituted to create thio- or amidophosphates. The synthesis of phosphoramidates can be achieved by phosphorylating amines. organic-chemistry.org Starting with this compound, activation of a hydroxyl group followed by reaction with an amine could yield an isopropyl phosphoramidate (B1195095) derivative. Similarly, conversion to a phosphorochloridate intermediate by reacting with an agent like phosphoryl chloride would create a highly reactive species capable of reacting with a wide range of nucleophiles, including amines and thiols, to generate diverse organophosphorus compounds. thieme-connect.de The synthesis of S-Benzyl O-isopropyl hydrogen phosphorothioate, another metabolite of Kitazin P, points to pathways for creating phosphorothioates from an isopropyl phosphate core. researchgate.net
Table 3: Synthesis of Organophosphorus Compounds from this compound
| Target Compound Type | General Synthetic Approach | Key Reagents | Example Product |
|---|---|---|---|
| Dialkyl Phosphates | Esterification of the second hydroxyl group. | Second alcohol, coupling agent | Isopropyl ethyl phosphate |
| Trialkyl Phosphates | Complete esterification of hydroxyl groups. | Alcohol, dehydrating conditions | Isopropyl diethyl phosphate |
| Phosphorothioates | Thionation of the P=O bond or displacement with a thiol. | Lawesson's reagent or thiol/coupling agent | O,O-Diisopropyl hydrogen phosphorothioate. researchgate.net |
| Phosphoramidates | Activation followed by reaction with an amine. | Coupling agent, Amine | N-Alkyl isopropyl phosphoramidic acid |
Emerging Research Themes and Future Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The traditional synthesis of monoalkyl phosphates is often hampered by the formation of mixtures of mono-, di-, and triesters, along with pyrophosphate byproducts, which necessitates complex purification steps. researchgate.net Current research aims to overcome these hurdles by developing highly selective, one-pot methods that improve yields and simplify procedures.
A significant area of advancement is the use of novel catalytic systems for the direct condensation of alcohols with phosphoric acid or other phosphorylating agents. thieme-connect.de For instance, N-alkylimidazoles have been shown to effectively catalyze the phosphorylation of primary alcohols with phosphoric acid under azeotropic reflux conditions, achieving good yields without the need for protecting groups on certain substrates like nucleosides. thieme-connect.de Another approach involves using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst in conjunction with phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor. acs.org This system demonstrates high chemoselectivity, enabling the direct phosphorylation of a wide range of alcohols, including highly functionalized molecules, under mild, operationally simple conditions. acs.org The mechanism is believed to involve a mixed anhydride (B1165640) species that acts as the active phosphorylating agent. acs.org
Solvent-free synthesis is another promising direction for enhancing efficiency and sustainability. One such method employs a catalytic amount of potassium dihydrogen phosphate (B84403) (KH2PO4) for the one-pot synthesis of α-aminophosphonates at room temperature. tandfonline.com This procedure, involving the reaction of an aldehyde, an amine, and triethyl phosphite (B83602), results in excellent yields and short reaction times, highlighting the potential of simple, inexpensive catalysts in green chemistry applications. tandfonline.com
These modern synthetic strategies represent a move away from harsh reagents like phosphoryl chloride (POCl3), which often requires a large excess to achieve selectivity, towards more atom-economical and environmentally benign processes. researchgate.netthieme-connect.de
Table 1: Comparison of Catalytic Methods for Phosphorylation
| Catalyst System | Phosphoryl Source | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| N-Alkylimidazoles | Phosphoric Acid | Primary alcohols, nucleosides | Selective for primary hydroxyls; avoids protection in some cases | thieme-connect.de |
| TBAHS / PEP-K | PEP-K | Diverse alcohols, carbohydrates, peptides | High chemoselectivity; mild conditions; operational simplicity | acs.org |
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of phosphate esters. dtic.mil The hydrolysis of these compounds, a fundamental reaction in chemistry and biology, can proceed through multiple, competing pathways that are difficult to distinguish experimentally. rsc.orgresearchgate.net Advanced computational models offer a window into these complex reaction mechanisms.
Researchers utilize various theoretical models to explore potential energy surfaces and predict reaction rates. These include quantum mechanical (QM) methods, such as density functional theory (DFT), and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. dtic.milresearchgate.net For instance, continuum solvation models like the SMx series have been developed and refined to accurately represent the effects of aqueous solution on reaction pathways, which is critical as transition states in solution may not exist in the gas phase. dtic.mil These models have been successfully applied to predict reaction rates for hydrolysis and to elucidate the mechanistic details of reactions involving phosphate esters. dtic.milresearchgate.net
A key area of investigation is the nature of the phosphoryl transfer mechanism, which can range from a stepwise, dissociative pathway involving a metaphosphate intermediate to a concerted, SN2-like process, or a stepwise, associative mechanism via a pentacoordinate intermediate. frontiersin.org Computational studies help to determine which pathway is favored under specific conditions and how factors like the leaving group and solvent influence the energy barriers. rsc.orgfrontiersin.orgacs.org However, modeling these reactions presents significant challenges. The high charge of phosphate compounds and the polarizability of the phosphorus atom necessitate the use of high-level theories and large basis sets. researchgate.net Furthermore, accurately modeling solvation effects is crucial, as pure implicit solvent models can sometimes be inadequate, requiring more sophisticated mixed explicit/implicit or fully explicit solvent models. researchgate.netscience.gov
Nonequilibrium molecular dynamics simulations using reactive force fields are also being employed to study mechanochemical processes, such as the dissociation of phosphate esters under mechanical stress between surfaces, providing insights relevant to applications like lubrication. nih.gov
Exploration of Unconventional Reaction Environments and Catalysis
To overcome the thermodynamic and kinetic barriers associated with phosphorylation in traditional bulk solutions, researchers are exploring unconventional reaction environments and novel catalytic systems. These approaches aim to create conditions that are more favorable for the formation of phosphate esters.
Biocatalysis offers a powerful platform for highly selective and efficient phosphorylation reactions. mdpi.com Enzymes such as kinases catalyze phosphoryl transfer with remarkable specificity under mild, aqueous conditions. While often used for complex biomolecules, the principles of biocatalysis are being extended to broader synthetic applications. mdpi.comresearchgate.net For example, nonspecific acid phosphatases have been found to catalyze the phosphorylation of sugars and nucleosides using pyrophosphate as the phosphoryl donor, demonstrating that the natural hydrolytic function of some enzymes can be reversed for synthesis. mdpi.com
Unconventional solvents and environments are also a major focus. The challenge of phosphorylation in bulk water, which is thermodynamically unfavorable, can be mitigated in unique settings. mdpi.com Spontaneous phosphorylation of sugars has been observed in microdroplets at ambient temperature, where the reaction's Gibbs free energy is significantly lower than in bulk solution, making the transformation more favorable. mdpi.com Similarly, simulated hydrothermal environments, particularly those with temperature gradients, have been shown to drive the phosphorylation of molecules like adenosine (B11128) monophosphate (AMP) to form adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), using trimetaphosphate as the phosphate source. researchgate.net The presence of metal ions, such as Mg2+, can further enhance the reaction yield in these systems. researchgate.net
Novel chemical catalysis continues to expand. In addition to the organocatalysts mentioned previously, research into metal complexes and solid-state catalysts is active. thieme-connect.deresearchgate.net For example, oxorhenium(VII) complexes have been shown to be effective catalysts for the synthesis of alkyl dihydrogen phosphates from alcohols and phosphoric acid. thieme-connect.de The development of catalysts that can operate under mild or unconventional conditions is a key step toward more versatile and sustainable phosphorylation chemistry.
High-Throughput Screening and Combinatorial Approaches in Phosphate Chemistry Research
The discovery of new materials, catalysts, and reaction conditions in phosphate chemistry is being accelerated by the adoption of high-throughput and combinatorial methodologies. rsc.org These strategies allow researchers to rapidly synthesize and test large libraries of compounds or reaction variables, dramatically increasing the efficiency of the research process.
Combinatorial synthesis has been successfully applied to the discovery of novel organophosphorus compounds and inorganic phosphate materials. rsc.orgrsc.orgresearchgate.net In the hydrothermal synthesis of open-framework zinc phosphates, for example, a combinatorial approach involving the automated dispensing and mixing of reagents allowed for the rapid exploration of different component ratios and the influence of various transition metal cations on crystallization. rsc.org This led to the discovery of new zinc phosphate frameworks with interesting channel structures. rsc.org Similar strategies are being developed for the solid-phase and solution-phase synthesis of organophosphorus libraries, such as phosphonates and phosphinates. researchgate.netbiorxiv.org
High-throughput screening (HTS) is a powerful tool for identifying novel catalysts or modulators of phosphate-related enzymes. nih.govbenthamdirect.com Assays are designed to measure phosphate or pyrophosphate release from enzymatic reactions in a massively parallel format, often using automated liquid-handling systems. benthamdirect.comresearchgate.net Spectrophotometric methods, such as the malachite green assay, are frequently adapted for HTS to quantify inorganic phosphate produced during a reaction. benthamdirect.comresearchgate.net While many HTS applications are focused on drug discovery against enzymes like kinases and phosphatases, the underlying principles can be applied to discover new catalysts for synthetic phosphorylation reactions. nih.govchemistryworld.com By screening libraries of potential catalysts against a model phosphorylation reaction, new and efficient systems can be identified much faster than with traditional, one-by-one testing.
These approaches, combining rapid synthesis with parallel screening, represent a paradigm shift in materials and catalyst discovery, enabling the exploration of a much wider chemical space in the search for next-generation phosphorylation technologies. rsc.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for isopropyl dihydrogen phosphate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via esterification of phosphoric acid with isopropyl alcohol under controlled acidic conditions. Hydrothermal synthesis methods (e.g., using precursors like potassium dihydrophosphate and adjusting temperature/pH) are also effective for producing high-purity samples . Reaction parameters such as molar ratios, catalyst type, and temperature must be optimized to minimize byproducts like diisopropyl hydrogen phosphate. Purity can be verified via HPLC or NMR spectroscopy .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (e.g., at 210–220 nm) is widely used, employing mobile phases containing sodium dihydrogen phosphate buffers (pH 4–6) to enhance separation . For structural confirmation, NMR spectroscopy provides insights into phosphorylation states, while FT-IR can identify characteristic P–O and O–H stretching bands .
Q. How does the solubility and stability of this compound vary with pH and temperature?
The compound exhibits higher solubility in polar solvents (e.g., water, ethanol) under acidic conditions (pH 2–4). Stability decreases at elevated temperatures (>60°C) due to hydrolysis, forming phosphoric acid and isopropyl alcohol. Long-term storage requires inert atmospheres and temperatures below 25°C to prevent decomposition .
Advanced Research Questions
Q. How can factorial design and response surface methodology (RSM) optimize synthesis or application parameters for this compound?
A central composite design (CCD) or Box-Behnken design (BBD) can model interactions between variables (e.g., reactant concentrations, agitation speed, pH). For instance, in coagulation-flocculation studies, RSM identified optimal ferric chloride and phosphate doses by analyzing COD reduction and turbidity . ANOVA validates model significance, while Pareto charts rank factor impacts .
Q. What experimental strategies resolve contradictions in binding affinity data between solid-state and solution-phase studies?
Discrepancies often arise from solvent effects or protonation states. X-ray crystallography (solid-state) and / NMR titration (solution-phase) should be combined. For example, sapphyrin derivatives showed 1:2 binding in crystals but 1:1 in organic solvents, attributed to solvation and anion protonation . Surface plasmon resonance (SPR) can further quantify dynamic binding constants .
Q. How do kinetic studies elucidate degradation pathways of this compound under environmental conditions?
Pseudo-first-order kinetics and Arrhenius plots model hydrolysis rates. For tri-alkyl phosphates, solvolysis in water-ethanol mixtures follows an S1 mechanism, with rate-limiting ionization producing a carbonium ion and phosphate anion . Isotopic labeling () and LC-MS track bond cleavage sites and degradation products .
Q. What computational methods predict the crystal morphology of this compound salts?
Hartman-Perdok theory and interfacial structure analysis (e.g., using WinXMorph software) model crystal habits. Potassium dihydrogen phosphate (KDP) analogs show {100} and {101} faces dominant under low supersaturation, influenced by solvent polarity and impurity adsorption . Molecular dynamics (MD) simulations further refine growth mechanisms .
Methodological Resources
- Synthesis Optimization : Use Design Expert® or Minitab® for DOE, referencing protocols from coagulation-flocculation and fibrinolytic enzyme production studies .
- Data Contradiction Analysis : Cross-validate XRD, NMR, and SPR results using methodologies in phosphate receptor studies .
- Stability Profiling : Apply kinetic models from solvolysis experiments and storage guidelines for analogous phosphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
